molecular formula C9H7NO3 B263251 (1,3-benzodioxol-5-yloxy)acetonitrile CAS No. 72955-89-6

(1,3-benzodioxol-5-yloxy)acetonitrile

Cat. No.: B263251
CAS No.: 72955-89-6
M. Wt: 177.16 g/mol
InChI Key: QOEUHSPBSQPZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-benzodioxol-5-yloxy)acetonitrile: is an organic compound with the molecular formula C9H7NO3 . It is characterized by a benzodioxole ring attached to an acetonitrile group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-benzodioxol-5-yloxy)acetonitrile typically involves the reaction of 1,3-benzodioxole with acetonitrile in the presence of a suitable base. The reaction conditions often include:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

(1,3-benzodioxol-5-yloxy)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1,3-benzodioxol-5-yloxy)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-benzodioxol-5-yloxy)acetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The pathways involved may include signal transduction and metabolic pathways , leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1,3-benzodioxol-5-yloxy)acetic acid
  • (1,3-benzodioxol-5-yloxy)ethylamine
  • (1,3-benzodioxol-5-yloxy)propionitrile

Uniqueness

(1,3-benzodioxol-5-yloxy)acetonitrile is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate in biological research .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-3-4-11-7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEUHSPBSQPZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.